FM-red

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

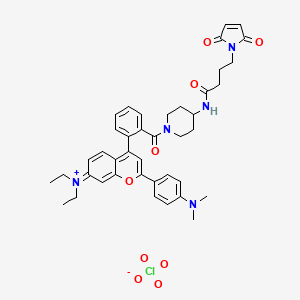

C41H46ClN5O9 |

|---|---|

Molecular Weight |

788.3 g/mol |

IUPAC Name |

[2-[4-(dimethylamino)phenyl]-4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]piperidine-1-carbonyl]phenyl]chromen-7-ylidene]-diethylazanium perchlorate |

InChI |

InChI=1S/C41H45N5O5.ClHO4/c1-5-44(6-2)31-17-18-33-35(27-36(51-37(33)26-31)28-13-15-30(16-14-28)43(3)4)32-10-7-8-11-34(32)41(50)45-24-21-29(22-25-45)42-38(47)12-9-23-46-39(48)19-20-40(46)49;2-1(3,4)5/h7-8,10-11,13-20,26-27,29H,5-6,9,12,21-25H2,1-4H3;(H,2,3,4,5) |

InChI Key |

AYCLQMGPYXYAKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)N5CCC(CC5)NC(=O)CCCN6C(=O)C=CC6=O)CC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MitoTracker Red FM: Structure, Properties, and Applications in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoTracker Red FM, a popular fluorescent dye used to label mitochondria in live cells. We will delve into its chemical structure and properties, mechanism of action, and provide detailed experimental protocols for its use in various research applications, including the study of apoptosis and mitophagy.

Chemical Structure and Properties

MitoTracker Red FM is a cell-permeant, cationic, red-fluorescent dye that selectively accumulates in mitochondria. Its chemical structure is characterized by a carbocyanine core, which is responsible for its fluorescent properties, and a mildly thiol-reactive chloromethyl group.

Chemical Structure:

While a 2D chemical structure image is not reproducible in this format, the IUPAC name for MitoTracker Red FM is 1-{4-[(chloromethyl)phenyl]methyl}-3,3-dimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indolium chloride.

The key structural features that dictate its function are:

-

Delocalized Cationic Charge: The positive charge distributed across the polymethine chain is crucial for its accumulation in the negatively charged mitochondrial matrix.

-

Hydrophobic Nature: The overall lipophilicity of the molecule allows it to readily pass through the plasma and mitochondrial membranes.

-

Chloromethyl Group: This functional group is mildly reactive towards thiol groups present on mitochondrial proteins, enabling covalent attachment and retention of the dye.

Quantitative Data

The key physicochemical and spectral properties of MitoTracker Red FM are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C39H36Cl5N3 | [1] |

| Molecular Weight | 724 g/mol | [1] |

| Excitation Maximum (λex) | ~581 nm | [1] |

| Emission Maximum (λem) | ~644 nm | [1] |

| Molar Extinction Coefficient (ε) | 74,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.14 | |

| Recommended Laser Line | 561 nm | |

| Recommended Emission Filter | 620/15 nm |

Mechanism of Action

The selective labeling of mitochondria by MitoTracker Red FM is a two-step process that relies on the unique physiological state of these organelles in healthy, respiring cells.

Accumulation Driven by Mitochondrial Membrane Potential

The primary driving force for the accumulation of MitoTracker Red FM within mitochondria is the large negative mitochondrial membrane potential (ΔΨm) maintained by the electron transport chain. Healthy, respiring mitochondria have a highly negative interior relative to the cytoplasm (~ -150 to -180 mV). As a lipophilic cation, MitoTracker Red FM is electrophoretically drawn across the inner mitochondrial membrane and concentrates in the mitochondrial matrix. This accumulation is a hallmark of healthy, active mitochondria.

Caption: Mitochondrial membrane potential drives accumulation.

Covalent Binding and Retention

Once concentrated within the mitochondria, the mildly thiol-reactive chloromethyl group of MitoTracker Red FM can form a covalent bond with free thiol groups of cysteine residues on mitochondrial proteins. This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell death and fixation in some cases, although it is primarily recommended for live-cell imaging.

Experimental Protocols

Accurate and reproducible results with MitoTracker Red FM depend on careful adherence to optimized protocols. Below are detailed methodologies for live-cell imaging and flow cytometry.

Stock Solution Preparation

-

Prepare a 1 mM stock solution of MitoTracker Red FM by dissolving the contents of one vial (typically 50 µg) in the appropriate volume of anhydrous dimethyl sulfoxide (DMSO). For a 50 µg vial of a compound with a molecular weight of 724 g/mol , this would be approximately 69 µL of DMSO.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging of Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in glass-bottom dishes suitable for microscopy.

-

Prepare a working solution of MitoTracker Red FM by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 25–500 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Remove the culture medium from the cells and add the pre-warmed staining solution containing MitoTracker Red FM.

-

Incubate the cells for 15–45 minutes at 37°C in a CO2 incubator.

-

Wash the cells twice with pre-warmed, fresh culture medium or buffer.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation at 581 nm and emission at 644 nm).

Flow Cytometry

-

Harvest cells and resuspend them in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of approximately 1 x 10^6 cells/mL.

-

Prepare a 1X working solution of MitoTracker Red FM by diluting the 1 mM stock solution in PBS to a final concentration of 100-500 nM.

-

Add 1 µL of the reconstituted dye to each 1 mL of cell suspension and mix well.

-

Incubate the cells for 30–60 minutes at 37°C, protected from light.

-

The cells can be analyzed directly by flow cytometry without a wash step. Use a 561 nm laser for excitation and a 620/15 nm emission filter for detection.

Note on Fixation: While some MitoTracker dyes are designed to be fixable, MitoTracker Red FM is generally not well-retained after fixation with aldehydes like paraformaldehyde. Methanol fixation is also not recommended as it can extract the dye. For applications requiring fixation, it is advisable to perform immunocytochemistry for mitochondrial markers like TOM20 after live-cell imaging with MitoTracker Red FM or to use a fixable version of the dye. Some studies suggest that a combination of paraformaldehyde and glutaraldehyde may offer better retention.

Applications in Cellular Research

MitoTracker Red FM is a versatile tool for investigating various aspects of mitochondrial biology, particularly those related to mitochondrial health and function.

Assessment of Mitochondrial Membrane Potential

The accumulation of MitoTracker Red FM is directly proportional to the mitochondrial membrane potential. Therefore, a decrease in fluorescence intensity can be indicative of mitochondrial depolarization, a key event in cellular stress and apoptosis.

Monitoring Apoptosis

A hallmark of the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c. This depolarization prevents the accumulation of MitoTracker Red FM, resulting in a quantifiable decrease in mitochondrial fluorescence.

Caption: Intrinsic apoptosis pathway leading to decreased MitoTracker signal.

Experimental Workflow for Apoptosis Detection:

Caption: Experimental workflow for apoptosis detection.

Monitoring Mitophagy

Mitophagy is the selective degradation of mitochondria by autophagy. This process is essential for mitochondrial quality control. A decrease in the total mitochondrial mass, which can be quantified by a reduction in the overall MitoTracker Red FM fluorescence signal, can be an indicator of mitophagy.

The PINK1/Parkin pathway is a major signaling cascade that mediates mitophagy of damaged mitochondria. Upon loss of mitochondrial membrane potential, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which ubiquitinates mitochondrial proteins, marking them for degradation by the autophagosome.

Caption: PINK1/Parkin pathway of mitophagy.

Experimental Workflow for Mitophagy Assessment:

Caption: Experimental workflow for mitophagy assessment.

Limitations and Considerations

-

Phototoxicity: Like many fluorescent dyes, MitoTracker Red FM can be phototoxic, especially at high concentrations and with prolonged light exposure. It is advisable to use the lowest possible concentration and minimize light exposure during imaging.

-

Cell-Type Variability: The optimal staining concentration and incubation time can vary between different cell types. It is essential to optimize these parameters for each new cell line.

-

Fixation Issues: As previously mentioned, MitoTracker Red FM is not ideal for protocols that require fixation and permeabilization.

-

Mitochondrial Mass vs. Activity: While a decrease in fluorescence can indicate a loss of membrane potential or mitophagy, it is important to consider that changes in mitochondrial mass can also affect the overall fluorescence intensity. It is often beneficial to use a mitochondrial mass probe, such as MitoTracker Green FM, in parallel to distinguish between these possibilities.

Conclusion

MitoTracker Red FM is a powerful and widely used tool for the fluorescent labeling of mitochondria in live cells. Its mechanism of action, which is dependent on the mitochondrial membrane potential, makes it an excellent probe for assessing mitochondrial health and for studying dynamic cellular processes such as apoptosis and mitophagy. By understanding its chemical properties, mechanism of action, and by following optimized experimental protocols, researchers can effectively utilize this dye to gain valuable insights into the intricate role of mitochondria in cellular function and disease.

References

An In-depth Technical Guide to MitoTracker Red FM: Spectral Properties, Experimental Protocols, and Associated Signaling Pathways

For researchers, scientists, and drug development professionals delving into mitochondrial analysis, MitoTracker Red FM stands as a crucial fluorescent probe. This guide provides a comprehensive overview of its technical specifications, detailed experimental procedures, and the biological context of its application, particularly in relation to the intrinsic apoptosis pathway.

Core Properties of MitoTracker Dyes

Mitochondria-selective probes are vital tools for investigating mitochondrial function, localization, and morphology in living cells. The "MitoTracker" family of dyes are cell-permeant reagents that selectively accumulate in the mitochondria of live cells, driven by the mitochondrial membrane potential.

A critical distinction exists between the various "MitoTracker Red" dyes. This guide focuses specifically on MitoTracker Red FM . It is imperative to differentiate it from other variants like MitoTracker Red CMXRos and MitoTracker Deep Red FM, as their spectral properties and suitability for fixation differ significantly.

Quantitative Data Summary

For ease of comparison, the spectral properties of MitoTracker Red FM and its related compounds are summarized in the table below.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Well-retained after Fixation? |

| MitoTracker Red FM | 581[1] | 644[1] | No[1] |

| MitoTracker Red CMXRos | 579[2] | 599[2] | Yes |

| MitoTracker Deep Red FM | 644 | 665 | Yes |

Experimental Protocols

The following protocols provide a detailed methodology for utilizing MitoTracker Red FM for mitochondrial staining in both adherent and suspension cells.

Stock Solution Preparation

To create a 1 mM stock solution of MitoTracker Red FM, reconstitute the lyophilized solid in high-quality, anhydrous dimethyl sulfoxide (DMSO). For a typical 50 µg vial, this can be achieved by adding a specific volume of DMSO as recommended by the manufacturer. Store the stock solution at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Working Solution Preparation

On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in a suitable buffer or pre-warmed serum-free culture medium. The optimal working concentration can range from 25 nM to 500 nM and should be determined empirically for the specific cell type and experimental conditions. For initial experiments, a concentration of 100-200 nM is a reasonable starting point.

Staining Protocol for Adherent Cells

-

Cell Seeding: Plate adherent cells on sterile coverslips or in an appropriate cell culture vessel and allow them to adhere and reach the desired confluency.

-

Staining: Remove the culture medium and replace it with the pre-warmed MitoTracker Red FM working solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.

-

Washing: After incubation, remove the staining solution and wash the cells twice with a pre-warmed, serum-free medium or an appropriate buffer like Phosphate-Buffered Saline (PBS).

-

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of MitoTracker Red FM.

Staining Protocol for Suspension Cells

-

Cell Harvesting: Centrifuge the suspension cells to obtain a cell pellet and discard the supernatant.

-

Resuspension and Staining: Gently resuspend the cell pellet in the pre-warmed MitoTracker Red FM working solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells to pellet them, and then resuspend the pellet in a fresh, pre-warmed medium or buffer to wash away the excess dye. Repeat this wash step twice.

-

Imaging/Analysis: The stained cells can be analyzed via fluorescence microscopy or flow cytometry.

Important Note on Fixation: MitoTracker Red FM is not well-retained after fixation with aldehydes (e.g., formaldehyde or paraformaldehyde). Therefore, it is primarily recommended for live-cell imaging applications. If fixation is required for subsequent immunocytochemistry or other analyses, consider using MitoTracker Red CMXRos or MitoTracker Deep Red FM, which are better retained after fixation.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of MitoTracker Red FM's application, the following diagrams are provided.

MitoTracker dyes accumulate in mitochondria based on the mitochondrial membrane potential (ΔΨm). A key cellular process where ΔΨm is altered is the intrinsic pathway of apoptosis. A disruption of the mitochondrial membrane potential is an early event in this programmed cell death cascade.

References

An In-depth Technical Guide to the Discovery and History of MitoTracker Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker probes are a series of fluorescent dyes developed by Molecular Probes (now part of Thermo Fisher Scientific) that have revolutionized the study of mitochondria in live cells.[1][2] These cell-permeant dyes selectively accumulate in mitochondria, enabling researchers to investigate mitochondrial morphology, localization, and, in some cases, membrane potential. A key innovation of the MitoTracker series was the development of probes that are well-retained in mitochondria even after cell fixation, a significant advancement over earlier mitochondrial stains like rhodamine 123.[3][4] This guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical application of MitoTracker probes.

Discovery and History

The development of MitoTracker probes is rooted in the pioneering work on fluorescent dyes by Dr. Richard Haugland and his wife, Rosaria Haugland, who founded Molecular Probes in 1975.[1] The company became a leader in producing novel fluorescent reagents for biomedical research. The impetus for developing the MitoTracker series was to overcome the limitations of existing mitochondrial dyes, which would leak out of cells upon fixation, preventing further analysis with techniques like immunocytochemistry.

A significant breakthrough came with the 1996 publication by Martin Poot, Yu-Zhong Zhang, and colleagues at Molecular Probes, which described novel fixable fluorescent stains for mitochondria. This research laid the groundwork for the MitoTracker Red CMXRos series. The paper detailed the synthesis and characterization of mitochondrion-specific, photostable dyes that were retained after formaldehyde fixation and acetone permeabilization.

The MitoTracker FM series of dyes are attributed to researcher Fei Mao, also of Molecular Probes. These carbocyanine-based dyes were designed for vital labeling of mitochondria and could readily pass through the cell membrane.

The timeline of the commercial introduction of each specific MitoTracker probe is not precisely documented in publicly available literature, but the foundational research suggests the development of the fixable red fluorescent probes occurred in the mid-1990s, with subsequent expansion of the product line to include a range of spectral properties and functionalities. Today, the MitoTracker family of probes is a widely used tool in cell biology, neuroscience, and cancer research.

Mechanism of Action

The functionality of most MitoTracker probes is based on two key chemical features: a lipophilic cationic structure and a reactive moiety.

-

Mitochondrial Accumulation: MitoTracker probes are lipophilic cations. This positive charge drives their accumulation across the highly negative mitochondrial inner membrane potential (ΔΨm) of healthy, respiring mitochondria. This potential-dependent accumulation means that the initial staining intensity can be an indicator of mitochondrial health.

-

Covalent Binding and Retention: A distinguishing feature of many MitoTracker probes (e.g., Red CMXRos, Orange CMTMRos, Deep Red FM) is the presence of a mildly thiol-reactive chloromethyl group. Once the probe accumulates in the mitochondrial matrix, this group can form a covalent bond with free thiol groups on cysteine residues of mitochondrial proteins and peptides. This covalent linkage is crucial for retaining the dye within the mitochondria even after cell fixation with aldehydes and permeabilization with detergents, which would otherwise dissipate the membrane potential and cause the dye to leak out.

MitoTracker Green FM operates on a slightly different principle. While it also accumulates in mitochondria, its localization is reportedly less dependent on the mitochondrial membrane potential and is thought to be more of an indicator of mitochondrial mass. It contains a reactive group that covalently binds to mitochondrial proteins.

Below is a diagram illustrating the general mechanism of action for fixable MitoTracker probes.

Caption: General mechanism of fixable MitoTracker probes.

Core MitoTracker Probes: A Comparative Overview

The MitoTracker family includes several probes with distinct spectral characteristics and properties. The choice of probe depends on the specific experimental requirements, such as the need for fixation and the available fluorescence microscopy filter sets.

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Fixable |

| MitoTracker Green FM | 490 | 516 | Not Reported | Not Reported | No |

| MitoTracker Orange CMTMRos | 551 | 576 | Not Reported | Not Reported | Yes |

| MitoTracker Red CMXRos | 579 | 599 | 0.91 | 101,000 | Yes |

| MitoTracker Deep Red FM | 644 | 665 | Not Reported | Not Reported | Yes |

Experimental Protocols

The following are generalized protocols for staining live cells with MitoTracker probes, based on methodologies described in seminal publications and technical documentation. Optimization is often necessary for specific cell types and experimental conditions.

Staining Live Adherent Cells

Caption: Workflow for staining adherent cells with MitoTracker probes.

Detailed Steps:

-

Prepare Staining Solution: Prepare a working solution of the MitoTracker probe at a final concentration of 20-500 nM in pre-warmed (37°C) cell culture medium. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the culture medium from the adherent cells grown on coverslips and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C.

-

Wash: Remove the staining solution and wash the cells with fresh, pre-warmed medium.

-

Imaging or Fixation:

-

For live-cell imaging, mount the coverslip and proceed with fluorescence microscopy.

-

For fixed-cell applications, proceed to the fixation and permeabilization protocol.

-

Staining Suspension Cells

Caption: Workflow for staining suspension cells with MitoTracker probes.

Detailed Steps:

-

Cell Preparation: Pellet suspension cells by centrifugation and discard the supernatant.

-

Cell Staining: Resuspend the cell pellet in pre-warmed (37°C) MitoTracker working solution (20-500 nM).

-

Incubation: Incubate for 15-45 minutes at 37°C.

-

Wash: Pellet the cells by centrifugation, discard the staining solution, and resuspend the cells in fresh, pre-warmed medium.

-

Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Fixation and Permeabilization Protocol (for applicable probes)

Detailed Steps:

-

Fixation: After staining, fix the cells with 3.7% formaldehyde in a suitable buffer (e.g., PBS) for 15 minutes at room temperature.

-

Wash: Wash the cells several times with PBS.

-

Permeabilization (Optional): If subsequent antibody staining is required, permeabilize the cells with ice-cold acetone or a detergent-based buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes.

-

Wash: Wash the cells with PBS before proceeding with further staining protocols.

Conclusion

The development of MitoTracker probes by Molecular Probes marked a significant advancement in the field of cell biology, providing researchers with robust tools to visualize and study mitochondria in live and fixed cells. Their unique mechanism of action, combining mitochondrial membrane potential-dependent accumulation with covalent binding, allows for detailed investigations of mitochondrial dynamics and function. The availability of a range of spectrally distinct probes further enhances their utility in multicolor imaging experiments. This guide has provided a comprehensive overview of the history, mechanism, and application of these essential fluorescent probes, intended to aid researchers in their effective use for scientific discovery.

References

Illuminating the Cellular Powerhouse: An In-depth Technical Guide to Understanding Mitochondrial Dynamics with Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Mitochondria, the dynamic and intricate powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Their constant movement, fusion, and fission—collectively termed mitochondrial dynamics—are crucial for maintaining cellular health, and disruptions in these processes are implicated in a wide range of diseases, from neurodegenerative disorders to cancer. Live-cell imaging has emerged as an indispensable tool for researchers to observe and quantify these dynamic events in real-time, offering unprecedented insights into mitochondrial function and dysfunction. This in-depth technical guide provides a comprehensive overview of the core principles, key experimental protocols, and data analysis workflows for studying mitochondrial dynamics, tailored for researchers, scientists, and drug development professionals.

The Principles of Visualizing Mitochondrial Dynamics

Live-cell imaging of mitochondria relies on fluorescent probes that specifically accumulate within these organelles. The choice of probe is critical and depends on the specific aspect of mitochondrial biology under investigation. Probes can be broadly categorized into chemical dyes and genetically encoded fluorescent proteins.

Chemical Dyes: These are small molecules that typically accumulate in mitochondria due to the mitochondrial membrane potential.

-

MitoTracker Dyes: This family of dyes, including MitoTracker Green, Red, and Deep Red, are widely used for labeling mitochondria. They are cell-permeant and accumulate in the mitochondrial matrix.

-

Tetramethylrhodamine, Methyl Ester (TMRE) and Tetramethylrhodamine, Ethyl Ester (TMRE): These potentiometric dyes accumulate in active mitochondria with an intact membrane potential. A decrease in fluorescence intensity can indicate mitochondrial depolarization, a hallmark of dysfunction.[1][2]

-

JC-1: This ratiometric dye exhibits potential-dependent accumulation in mitochondria. In healthy, high-potential mitochondria, it forms aggregates that fluoresce red. In unhealthy, low-potential mitochondria, it remains in a monomeric form and fluoresces green. This shift allows for a quantitative measure of mitochondrial membrane potential.[1]

Genetically Encoded Fluorescent Proteins: These probes are expressed within the cell and targeted to the mitochondria, offering the ability to track mitochondrial dynamics over long periods and in specific cell types.

-

Mitochondrially-targeted Green Fluorescent Protein (mito-GFP): A commonly used tool to visualize mitochondrial morphology and network structure.

-

Photoactivatable and Photoconvertible Proteins: Probes like photoactivatable GFP (paGFP) and Keima allow for the tracking of specific mitochondrial populations. For instance, a subset of mitochondria can be photoactivated, and their fusion and fission events can be monitored over time.[2]

-

mt-Keima: This pH-sensitive fluorescent protein is a powerful tool for studying mitophagy, the selective degradation of mitochondria. At the physiological pH of the mitochondrial matrix (around 8.0), it has a specific excitation peak. When a mitochondrion is engulfed by an acidic lysosome (pH ~4.5) for degradation, the excitation peak of mt-Keima shifts, allowing for ratiometric imaging of this crucial quality control process.[3]

Core Experimental Protocols for Live-Cell Imaging

Accurate and reproducible data acquisition is paramount in live-cell imaging studies. The following sections provide detailed protocols for common techniques used to visualize and quantify mitochondrial dynamics.

Protocol 1: General Staining of Mitochondria with MitoTracker Dyes

This protocol outlines the steps for labeling mitochondria in live cells using MitoTracker probes for morphological analysis.

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

-

MitoTracker dye (e.g., MitoTracker Red CMXRos).

-

Pre-warmed cell culture medium (e.g., DMEM/F12).

-

Confocal microscope with environmental control (37°C, 5% CO2).

Procedure:

-

Prepare a working solution of the MitoTracker dye by diluting the stock solution in pre-warmed culture medium to a final concentration of 50-200 nM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash twice with fresh, pre-warmed medium.

-

Add the MitoTracker working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Remove the staining solution and wash the cells twice with pre-warmed culture medium.

-

Add fresh, pre-warmed medium to the cells. Phenol red-free medium is recommended to reduce background fluorescence.

-

Proceed with live-cell imaging on a confocal microscope equipped with an environmental chamber.

Protocol 2: Ratiometric Imaging of Mitophagy with mt-Keima

This protocol describes the methodology for transfecting cells with mt-Keima and performing ratiometric imaging to quantify mitophagy.

Materials:

-

Live cells cultured on glass-bottom dishes.

-

Plasmid DNA encoding mt-Keima.

-

Transfection reagent (e.g., Lipofectamine).

-

Confocal microscope with dual-excitation capabilities.

Procedure:

-

Transfect the cells with the mt-Keima plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Allow 24-48 hours for protein expression.

-

Prior to imaging, replace the culture medium with fresh, pre-warmed imaging medium.

-

Acquire images using a confocal microscope with two excitation wavelengths: one for the neutral pH form of Keima (~440-458 nm) and one for the acidic pH form (~586 nm), while collecting emission at ~620 nm.

-

The ratio of the fluorescence intensity from the acidic excitation to the neutral excitation provides a quantitative measure of mitophagy. An increase in this ratio indicates an increase in the delivery of mitochondria to lysosomes.

Quantitative Data Presentation

A key aspect of studying mitochondrial dynamics is the ability to quantify changes in morphology and network characteristics. The following tables summarize key parameters that can be extracted from live-cell imaging data using various image analysis software packages.

Table 1: Quantitative Parameters for Mitochondrial Morphology

| Parameter | Description | Typical Software/Plugin |

| Mitochondrial Count | The total number of individual mitochondria per cell. | ImageJ/Fiji (Mitochondria Analyzer, MiNA) |

| Mitochondrial Area/Volume | The average size of individual mitochondria. | ImageJ/Fiji (Mitochondria Analyzer), MitoGraph |

| Mitochondrial Perimeter | The length of the boundary of each mitochondrion. | ImageJ/Fiji (Mitochondria Analyzer) |

| Aspect Ratio & Form Factor | Measures of mitochondrial elongation. Higher values indicate more filamentous mitochondria. | ImageJ/Fiji (MiNA) |

| Branch Length | The average length of mitochondrial tubules. | ImageJ/Fiji (Mitochondria Analyzer) |

| Network Complexity | A measure of the interconnectedness of the mitochondrial network. | ImageJ/Fiji (MiNA) |

Table 2: Fluorescent Probes for Live-Cell Imaging of Mitochondria

| Probe | Target/Mechanism | Excitation (nm) | Emission (nm) | Key Application |

| MitoTracker Green FM | Mitochondrial Mass | ~490 | ~516 | Visualizing mitochondrial morphology independent of membrane potential. |

| MitoTracker Red CMXRos | Mitochondrial Membrane Potential | ~579 | ~599 | Staining active mitochondria. |

| TMRE | Mitochondrial Membrane Potential | ~549 | ~574 | Quantifying mitochondrial membrane potential. |

| JC-1 (monomer) | Low Mitochondrial Membrane Potential | ~514 | ~529 | Ratiometric measurement of membrane potential. |

| JC-1 (aggregate) | High Mitochondrial Membrane Potential | ~585 | ~590 | Ratiometric measurement of membrane potential. |

| mt-Keima (neutral pH) | Mitochondrial Matrix (pH ~8.0) | ~440 | ~620 | Ratiometric imaging of mitophagy. |

| mt-Keima (acidic pH) | Lysosomes (pH ~4.5) | ~586 | ~620 | Ratiometric imaging of mitophagy. |

| MitoSOX Red | Mitochondrial Superoxide | ~510 | ~580 | Detecting mitochondrial reactive oxygen species. |

Visualizing the Machinery and Workflows of Mitochondrial Dynamics

Understanding the signaling pathways that govern mitochondrial fission and fusion is crucial for interpreting experimental observations. The following diagrams, generated using the DOT language, illustrate these complex relationships and the typical workflow for a live-cell imaging experiment.

Caption: Key signaling pathways regulating mitochondrial fission and fusion.

Caption: A typical workflow for a live-cell imaging experiment of mitochondria.

Conclusion

Live-cell imaging provides a powerful window into the dynamic world of mitochondria, enabling researchers to dissect the intricate processes of fission, fusion, and quality control in real-time. By selecting the appropriate fluorescent probes, meticulously following optimized experimental protocols, and employing robust image analysis techniques, scientists can gain critical insights into the role of mitochondrial dynamics in health and disease. This guide serves as a foundational resource for researchers embarking on the study of these fascinating and vital organelles, with the ultimate goal of advancing our understanding and developing novel therapeutic strategies for a host of human pathologies.

References

Illuminating the Powerhouse: An In-depth Technical Guide to Fluorescent Probes for Studying Mitochondrial Health

For Researchers, Scientists, and Drug Development Professionals

Mitochondria, the dynamic organelles at the heart of cellular bioenergetics and signaling, are central to cell health and disease. Their dysfunction is implicated in a vast array of pathologies, from neurodegenerative disorders to cancer and metabolic diseases. Consequently, the ability to accurately assess mitochondrial health is paramount for basic research and therapeutic development. Fluorescent probes have emerged as indispensable tools for the real-time, high-resolution interrogation of mitochondrial function in live cells. This technical guide provides a comprehensive overview of the core fluorescent probes used to study key aspects of mitochondrial health, complete with detailed experimental protocols and a summary of their quantitative properties to aid in experimental design and data interpretation.

Core Concepts in Mitochondrial Health Assessment

The health of a mitochondrion can be evaluated through several key parameters, each reflecting a critical aspect of its function. This guide will focus on fluorescent probes designed to measure:

-

Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial function and cellular health, the electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis.

-

Mitochondrial Reactive Oxygen Species (ROS): While a natural byproduct of respiration, excessive ROS production is a hallmark of mitochondrial dysfunction and a major contributor to cellular damage.

-

Mitochondrial Calcium (Ca2+): Mitochondria play a crucial role in cellular calcium homeostasis. Dysregulation of mitochondrial calcium uptake and release can trigger apoptotic pathways and contribute to cellular pathology.

-

Mitophagy: The selective removal of damaged or superfluous mitochondria via autophagy is a critical quality control mechanism. Impaired mitophagy leads to the accumulation of dysfunctional organelles and cellular stress.

Quantitative Properties of Fluorescent Probes for Mitochondrial Health

The selection of an appropriate fluorescent probe is critical for successful experimentation. The following tables summarize the key quantitative properties of commonly used probes for each aspect of mitochondrial health, facilitating at-a-glance comparison.

Table 1: Fluorescent Probes for Mitochondrial Membrane Potential (ΔΨm)

| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Notes |

| TMRM | ~548 | ~573 | High | ~95,000 | Nernstian dye; accumulates in polarized mitochondria. Used in non-quenching mode at low concentrations. |

| TMRE | ~549 | ~575 | High | ~95,000 | Similar to TMRM but slightly more lipophilic. |

| Rhodamine 123 | ~507 | ~529 | ~0.9 | ~75,000 | One of the first fluorescent probes used for ΔΨm; can be mildly toxic. |

| JC-1 | ~514 (monomer) | ~529 (monomer) | Variable | ~150,000 (monomer) | Ratiometric dye; forms J-aggregates with red emission (~590 nm) in polarized mitochondria.[1] |

| JC-9 | ~510 | ~527 (green) | Variable | N/A | Similar to JC-1, but the green fluorescence is largely independent of membrane potential.[2] |

| MitoView 633 | ~622 | ~648 | N/A | N/A | A far-red fluorescent probe suitable for multiplexing with other fluorescent markers. |

Table 2: Fluorescent Probes for Mitochondrial Reactive Oxygen Species (ROS)

| Probe | Target ROS | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Notes |

| MitoSOX Red | Superoxide (O₂⁻) | ~510 | ~580 | Low (increases upon oxidation) | ~9,900 | A dihydroethidium derivative targeted to mitochondria.[3] |

| DCFH-DA | General ROS (H₂O₂, ROO•, ONOO⁻) | ~495 | ~529 | Variable (fluorescent upon oxidation) | N/A | Non-fluorescent until oxidized to DCF. Can be prone to auto-oxidation.[4][5] |

| MitoPY1 | Hydrogen Peroxide (H₂O₂) | ~503 | ~526 | N/A | N/A | A boronate-based probe that selectively reacts with H₂O₂. |

Table 3: Fluorescent Probes for Mitochondrial Calcium (Ca2+)

| Probe | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Notes |

| Rhod-2 AM | ~553 | ~576 | ~570 nM | Positively charged, leading to mitochondrial accumulation. |

| Fura-2 AM | 340 / 380 (ratiometric) | ~510 | ~145 nM | Ratiometric dye allowing for more quantitative measurements of Ca2+ concentration. |

| Ratiometric-pericam | 415 / 494 (ratiometric) | ~515 | ~1.7 µM | Genetically encoded ratiometric calcium indicator targeted to mitochondria. |

| mt-TurCaMPb | ~434 | ~474 | N/A | A cyan fluorescent genetically encoded calcium indicator with minimal pH interference. |

Table 4: Fluorescent Probes for Mitophagy

| Probe | Principle | Excitation (nm) | Emission (nm) | Notes |

| mt-Keima | pH-sensitive ratiometric protein | ~440 (neutral pH) / ~586 (acidic pH) | ~620 | Genetically encoded probe; exhibits a shift in excitation spectrum upon delivery to the acidic lysosome. |

| Cox8-EGFP-mCherry | pH-sensitive tandem fluorophores | 488 (EGFP) / 561 (mCherry) | 507 (EGFP) / 610 (mCherry) | Genetically encoded probe; EGFP fluorescence is quenched in the acidic lysosome, leaving only the mCherry signal. |

| Mito-QC | Tandem fluorescent protein | 488 (sfGFP) / 561 (mCherry) | 510 (sfGFP) / 600 (mCherry) | Similar principle to Cox8-EGFP-mCherry, using superfolder GFP. |

| HXPI-P | Polarity-sensitive dye | ~560 | ~650 / ~750 (ratiometric) | A near-infrared probe that reports on the decrease in mitochondrial polarity during mitophagy. |

| Z2 | pH-sensitive "turn-on" probe | ~450 | ~600 | A small molecule probe that shows a "turn-on" fluorescence response in the acidic environment of the lysosome during mitophagy. |

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. The following sections provide step-by-step methodologies for key experiments using some of the most common fluorescent probes.

Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRM

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondrial matrix of healthy cells in a manner dependent on the mitochondrial membrane potential. A decrease in ΔΨm results in a decrease in TMRM fluorescence.

Materials:

-

TMRM (stock solution in DMSO, e.g., 10 mM)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (stock solution in DMSO, e.g., 10 mM)

-

Fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

-

Preparation of TMRM Working Solution: On the day of the experiment, prepare a fresh working solution of TMRM in pre-warmed complete cell culture medium. A typical starting concentration for non-quenching mode is 20-100 nM. The optimal concentration should be determined empirically for each cell type.

-

Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS or HBSS. Add the TMRM working solution to the cells.

-

Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess dye.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire baseline fluorescence images.

-

Positive Control (Optional): To confirm that the TMRM signal is dependent on ΔΨm, add FCCP to a final concentration of 5-10 µM and acquire images over time. A rapid decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX Red

Principle: MitoSOX Red is a derivative of dihydroethidium that is selectively targeted to the mitochondria. In the presence of superoxide, it is oxidized to 2-hydroxyethidium, which intercalates with mitochondrial DNA and exhibits red fluorescence.

Materials:

-

MitoSOX Red (stock solution in DMSO, e.g., 5 mM)

-

Complete cell culture medium

-

HBSS or other suitable imaging buffer

-

Antimycin A or other agent to induce mitochondrial superoxide production (positive control)

-

Fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Preparation of MitoSOX Red Working Solution: Prepare a fresh working solution of MitoSOX Red in pre-warmed HBSS or culture medium. A typical final concentration is 2.5-5 µM.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX Red working solution to the cells.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed HBSS.

-

Imaging: Image the cells immediately using a fluorescence microscope.

-

Positive Control (Optional): To induce superoxide production, treat cells with an appropriate stimulus (e.g., Antimycin A at 10 µM) either during or after MitoSOX Red loading, and compare the fluorescence intensity to untreated control cells.

Protocol 3: Measurement of Mitochondrial Calcium using Rhod-2 AM

Principle: Rhod-2 AM is a cell-permeant acetoxymethyl ester of the calcium indicator Rhod-2. Due to its positive charge, it preferentially accumulates in mitochondria. Upon cleavage of the AM ester by mitochondrial esterases, the active Rhod-2 is trapped and its fluorescence intensity increases upon binding to Ca2+.

Materials:

-

Rhod-2 AM (stock solution in DMSO, e.g., 1 mM)

-

Pluronic F-127 (20% solution in DMSO)

-

Complete cell culture medium or appropriate imaging buffer (e.g., Tyrode's solution)

-

Ionomycin or other Ca2+ ionophore (positive control)

-

Fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Preparation of Loading Solution: Prepare a fresh loading solution containing Rhod-2 AM and Pluronic F-127 in pre-warmed imaging buffer. A typical final concentration for Rhod-2 AM is 2-5 µM. Pluronic F-127 (final concentration 0.02-0.04%) is added to aid in the dispersion of the AM ester in the aqueous buffer.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the Rhod-2 AM loading solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

De-esterification: After the loading period, wash the cells once with pre-warmed imaging buffer and then incubate them for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the dye.

-

Imaging: Image the cells using a fluorescence microscope. Acquire baseline fluorescence and then stimulate the cells with an agonist that induces Ca2+ release to observe changes in mitochondrial Ca2+ levels.

-

Positive Control (Optional): At the end of the experiment, add a Ca2+ ionophore like ionomycin (e.g., 1-5 µM) to elicit a maximal Ca2+ response.

Protocol 4: Monitoring Mitophagy using mt-Keima

Principle: mt-Keima is a pH-sensitive fluorescent protein that is targeted to the mitochondrial matrix. It has a bimodal excitation spectrum with peaks at approximately 440 nm (neutral pH) and 586 nm (acidic pH), while its emission is consistently around 620 nm. In the neutral environment of the mitochondria, it is preferentially excited at 440 nm. Upon fusion of the mitochondrion with a lysosome during mitophagy, the acidic environment of the lysosome causes a shift in the excitation maximum to 586 nm. The ratio of the fluorescence intensity upon excitation at 586 nm to that at 440 nm provides a quantitative measure of mitophagy.

Materials:

-

Cells stably or transiently expressing mt-Keima

-

Complete cell culture medium

-

Mitophagy inducers (e.g., CCCP, oligomycin/antimycin A)

-

Confocal microscope with 458 nm and 561 nm laser lines and an emission filter that captures fluorescence above 600 nm.

Procedure:

-

Cell Culture: Culture cells expressing mt-Keima on glass-bottom dishes suitable for live-cell imaging.

-

Induction of Mitophagy: Treat the cells with a mitophagy-inducing agent. For example, treat with 10 µM CCCP for 4-24 hours.

-

Imaging Setup: Set up the confocal microscope to sequentially excite the cells at 458 nm and 561 nm. Collect the emission signal using a long-pass filter (e.g., >600 nm) for both excitation wavelengths.

-

Image Acquisition: Acquire images of the cells at different time points after the induction of mitophagy.

-

Image Analysis:

-

For each time point, acquire two images, one with 458 nm excitation and one with 561 nm excitation.

-

Create a ratiometric image by dividing the 561 nm excitation image by the 458 nm excitation image on a pixel-by-pixel basis.

-

An increase in the 561/458 ratio indicates the delivery of mitochondria to lysosomes.

-

Quantify the area of high-ratio puncta to determine the extent of mitophagy.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules involved in maintaining mitochondrial health is crucial for a deeper understanding. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a general experimental workflow.

Mitochondrial Health Assessment Workflow

Caption: A general workflow for assessing mitochondrial health using fluorescent probes.

PINK1/Parkin-Mediated Mitophagy Pathway

Caption: The core signaling cascade of PINK1/Parkin-mediated mitophagy.

Mitochondrial Calcium Uniporter (MCU) Signaling

Caption: The role of the mitochondrial calcium uniporter in cellular signaling.

Conclusion

Fluorescent probes are powerful and versatile tools for the investigation of mitochondrial health. By carefully selecting probes based on their quantitative properties and employing robust experimental protocols, researchers can gain valuable insights into the intricate workings of these vital organelles. This guide provides a foundational resource for scientists and drug development professionals to effectively utilize fluorescent probes in their studies of mitochondrial function and dysfunction, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes: Optimal Staining of Mitochondria with MitoTracker Red FM for Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Red FM is a fluorescent dye used for labeling mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential. This characteristic makes it a valuable tool for assessing mitochondrial health and function in various research and drug development applications. Proper determination of the optimal concentration is critical to achieving high-quality images in confocal microscopy while minimizing potential artifacts and cellular toxicity.

Mechanism of Action

MitoTracker probes are cell-permeant and contain a mildly thiol-reactive chloromethyl moiety. They passively diffuse across the plasma membrane and accumulate in active mitochondria.[1][2] MitoTracker Red FM covalently binds to mitochondrial proteins through reactions with free thiol groups on cysteine residues.[3][4] While the initial staining is dependent on the mitochondrial membrane potential, the covalent binding allows the stain to be retained even if the membrane potential changes.[3] However, it is important to note that MitoTracker Red FM is not well-retained after fixation with aldehydes.

Quantitative Data Summary

The optimal concentration of MitoTracker Red FM can vary depending on the cell type and specific experimental conditions. It is always recommended to perform a titration to determine the ideal concentration for your particular application.

| Parameter | Recommended Range | Key Considerations |

| Working Concentration | 25–500 nM | Start with a lower concentration to minimize potential artifacts and mitochondrial toxicity. For cells that will be fixed, a higher concentration of 100–500 nM may be necessary. |

| Incubation Time | 15–45 minutes | Incubation times can be optimized, but longer incubations with higher concentrations may lead to cell fragility. |

| Incubation Temperature | 37°C | Staining is typically performed at physiological temperatures to ensure active mitochondrial uptake. |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Dissolve 50 µg of lyophilized MitoTracker Red FM in high-quality, anhydrous DMSO to create a 1 mM stock solution. For example, add 92 µL of DMSO to 50 µg of the probe.

-

Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles. Once reconstituted, the solution should be used within a few weeks.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired working concentration (typically in the range of 20-200 nM). It is crucial to prepare the working solution fresh for each experiment.

Staining Protocol for Adherent Cells

-

Grow adherent cells on sterile coverslips or in a suitable imaging dish.

-

When cells have reached the desired confluency, remove the culture medium.

-

Add the pre-warmed (37°C) MitoTracker Red FM working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15–45 minutes at 37°C, protected from light.

-

After incubation, remove the staining solution.

-

Wash the cells twice with a pre-warmed, serum-free medium or buffer.

-

Replace the wash solution with a fresh, pre-warmed medium or buffer for imaging.

-

Proceed with live-cell imaging via confocal microscopy.

Staining Protocol for Suspension Cells

-

Centrifuge the cell suspension to obtain a cell pellet and discard the supernatant.

-

Gently resuspend the cells in the pre-warmed (37°C) MitoTracker Red FM working solution at a density of approximately 1x10^6 cells/mL.

-

Incubate for 15–45 minutes at 37°C, protected from light.

-

After incubation, centrifuge the cells to pellet them and discard the staining solution.

-

Wash the cells by resuspending them in a fresh, pre-warmed medium or buffer and centrifuging again. Repeat this wash step twice.

-

Resuspend the final cell pellet in a fresh, pre-warmed medium or buffer for analysis.

-

The cells can then be mounted on a slide for immediate imaging.

Mandatory Visualizations

Caption: Experimental workflow for staining live cells with MitoTracker Red FM.

Caption: Mechanism of MitoTracker Red FM accumulation and staining in mitochondria.

Troubleshooting

-

High Background Staining: This is often a result of using a concentration of the dye that is too high. Try reducing the working concentration and/or the incubation time. Ensure adequate washing steps are performed.

-

Weak or No Signal: This could be due to a low concentration of the dye, insufficient incubation time, or compromised mitochondrial health (low membrane potential). It's also important to ensure that the stock solution has been stored correctly and has not degraded.

-

Diffuse Staining After Fixation: MitoTracker Red FM is generally not well-retained after fixation with aldehyde-based fixatives like paraformaldehyde. If fixation is required, consider using a fixable MitoTracker dye such as MitoTracker Red CMXRos. If you must fix after staining with MitoTracker Red FM, you may need to use a higher initial concentration of the dye. Some protocols suggest fixation with ice-cold methanol.

-

Cell Death: MitoTracker dyes can be toxic to cells, especially with prolonged incubation or at high concentrations. Use the lowest effective concentration and incubation time. Image the cells as soon as possible after staining.

References

Probing Mitochondrial Health: Advanced Flow Cytometry Analysis Using MitoTracker Red FM

Abstract

Mitochondria are central to cellular life, governing energy production, metabolism, and programmed cell death. Consequently, the assessment of mitochondrial health is paramount in biomedical research and drug development. MitoTracker Red FM is a fluorescent probe that enables the precise quantification of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function, using flow cytometry. This application note provides detailed protocols for the utilization of MitoTracker Red FM in flow cytometry, methods for data analysis, and illustrates its application in assessing drug-induced mitochondrial dysfunction. Furthermore, we present a representative signaling pathway and an experimental workflow to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

MitoTracker Red FM is a cell-permeant, red-fluorescent dye that selectively accumulates in mitochondria. Its accumulation is driven by the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells, the large negative potential across the inner mitochondrial membrane draws the positively charged dye into the mitochondrial matrix. A decrease in ΔΨm, an early event in apoptosis and a hallmark of mitochondrial dysfunction, results in reduced accumulation of the dye and a corresponding decrease in fluorescence intensity. This characteristic makes MitoTracker Red FM an invaluable tool for assessing mitochondrial health and identifying compounds that impact mitochondrial function.

Mechanism of Action:

MitoTracker Red FM passively diffuses across the plasma membrane and accumulates in active mitochondria due to the negative mitochondrial membrane potential.

Materials and Methods

Reagents and Materials

-

MitoTracker™ Red FM (Thermo Fisher Scientific, Cat. No. M22425 or equivalent)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Test compounds (e.g., apoptosis inducer, inhibitor)

-

Suspension or adherent cells of interest

-

Flow cytometer equipped with a 561 nm laser and appropriate emission filters

Preparation of Reagents

MitoTracker Red FM Stock Solution (1 mM): Dissolve 50 µg of MitoTracker Red FM in 92 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

MitoTracker Red FM Working Solution (20-500 nM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 20 nM to 500 nM.

Experimental Protocols

Staining of Suspension Cells (e.g., Jurkat)

-

Culture cells to the desired density (e.g., 1 x 10^6 cells/mL).

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in pre-warmed, serum-free medium.

-

Add the MitoTracker Red FM working solution to the cell suspension and mix gently.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells twice with pre-warmed PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% FBS).

-

Proceed immediately to flow cytometry analysis.

Staining of Adherent Cells (e.g., HeLa)

-

Seed cells in a multi-well plate and culture to the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed, serum-free medium.

-

Add the MitoTracker Red FM working solution to each well.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™ Express).

-

Neutralize the dissociation reagent with complete medium and pellet the cells by centrifugation.

-

Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.

-

Proceed immediately to flow cytometry analysis.

Data Acquisition and Analysis

Flow Cytometry Settings

-

Excitation: 561 nm laser

-

Emission: ~644 nm (e.g., using a 620/15 nm or similar bandpass filter)

-

Collect data for at least 10,000 events per sample.

-

Use unstained cells as a negative control to set the baseline fluorescence.

-

Use a known mitochondrial depolarizing agent, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), as a positive control for loss of signal.

Data Analysis

The primary metric for quantifying mitochondrial membrane potential is the Median Fluorescence Intensity (MFI) of the MitoTracker Red FM signal. A decrease in MFI indicates mitochondrial depolarization. Data can be presented as histograms overlaying different treatment groups or as bar graphs comparing the MFI values.

Quantitative Data Presentation

The following tables provide representative data from experiments using MitoTracker dyes to assess mitochondrial health.

Table 1: Dose-Dependent Staining of CD4+ T cells with MitoTracker Deep Red FM

| Dye Concentration (nM) | Median Fluorescence Intensity (MFI) (Arbitrary Units) |

| 5 | 1500 |

| 10 | 2800 |

| 15 | 4200 |

| 20 | 5500 |

| 25 | 6800 |

This table is a representative example based on data showing a dose-dependent increase in MFI with increasing concentrations of a MitoTracker dye.

Table 2: Effect of an Apoptosis Inducer on Mitochondrial Membrane Potential in Jurkat Cells

| Treatment | Median Fluorescence Intensity (MFI) (Arbitrary Units) | % Change from Control |

| Vehicle Control (DMSO) | 8500 | 0% |

| Apoptosis Inducer (e.g., Staurosporine, 1 µM) | 3200 | -62.4% |

| Apoptosis Inducer + Inhibitor (e.g., Z-VAD-FMK, 50 µM) | 7800 | -8.2% |

This table presents hypothetical but realistic data demonstrating the expected decrease in MitoTracker Red FM fluorescence upon induction of apoptosis and its partial rescue by a pan-caspase inhibitor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing mitochondrial membrane potential using MitoTracker Red FM in flow cytometry.

Caption: Experimental workflow for MitoTracker Red FM flow cytometry.

Intrinsic Apoptosis Signaling Pathway

This diagram illustrates the central role of mitochondria in the intrinsic pathway of apoptosis, where a decrease in mitochondrial membrane potential is a key event.

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

MitoTracker Red FM is a robust and reliable tool for the quantitative assessment of mitochondrial membrane potential by flow cytometry. The protocols and data presented herein provide a framework for researchers to investigate mitochondrial health in various contexts, including drug discovery and toxicology. The ability to obtain quantitative data on mitochondrial function at a single-cell level makes this technique indispensable for modern biomedical research.

Application Notes: Mitochondrial Membrane Potential Assay Using MitoTracker™ Red CMXRos

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. A decrease in ΔΨm is an early hallmark of apoptosis and is also associated with various pathologies and drug-induced toxicity. MitoTracker™ Red CMXRos is a lipophilic cationic dye that selectively accumulates in active mitochondria due to the negative mitochondrial membrane potential.[1][2] This accumulation is dependent on the membrane potential, making it a reliable fluorescent probe for assessing mitochondrial health.[1][3] The dye contains a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation.[4] This property makes it suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and plate reader-based assays.

These application notes provide a detailed, step-by-step guide for utilizing MitoTracker™ Red CMXRos to measure changes in mitochondrial membrane potential in live cells.

Principle of the Assay

MitoTracker™ Red CMXRos passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria. The accumulation of this cationic dye is driven by the highly negative mitochondrial membrane potential. In healthy cells with polarized mitochondria, the dye fluoresces brightly red. Conversely, in apoptotic or metabolically stressed cells with depolarized mitochondria, the dye fails to accumulate, resulting in a significant decrease in fluorescence intensity.

dot

Caption: Principle of MitoTracker™ Red CMXRos Assay.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| MitoTracker™ Red CMXRos | Thermo Fisher Scientific | M7512 |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |

| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) | Sigma-Aldrich | C2759 / C2920 |

| Formaldehyde, 16% (w/v), Methanol-free | Thermo Fisher Scientific | 28908 |

| Hoechst 33342 or DAPI | Thermo Fisher Scientific | H3570 / D1306 |

Experimental Protocols

Reagent Preparation

1.1. MitoTracker™ Red CMXRos Stock Solution (1 mM)

-

Allow the MitoTracker™ Red CMXRos vial to equilibrate to room temperature before opening.

-

Reconstitute the 50 µg of lyophilized solid in 94.1 µL of high-quality anhydrous DMSO to make a 1 mM stock solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The reconstituted stock solution is stable for up to 2 weeks when stored properly.

1.2. MitoTracker™ Red CMXRos Working Solution (50-500 nM)

-

On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium or a suitable buffer to the desired final concentration.

-

The optimal concentration may vary depending on the cell type and experimental conditions, but a range of 50-200 nM is a good starting point. Higher concentrations can lead to non-specific staining and cytotoxicity.

1.3. Positive Control (CCCP or FCCP)

-

Prepare a stock solution of CCCP or FCCP (e.g., 10 mM in DMSO).

-

The working concentration for inducing mitochondrial depolarization typically ranges from 10-50 µM. This should be optimized for your specific cell type.

Cell Preparation and Staining

dot

Caption: Experimental Workflow for MitoTracker™ Assay.

2.1. Adherent Cells

-

Seed cells in a culture plate or on coverslips to achieve the desired confluency for your experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Remove the growth medium and wash the cells once with pre-warmed serum-free medium.

-

Add the pre-warmed MitoTracker™ Red CMXRos working solution to the cells.

-

Incubate for 15-45 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.

-

Remove the staining solution and wash the cells twice with pre-warmed medium.

-

Proceed immediately to live-cell imaging or fixation.

2.2. Suspension Cells

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in the pre-warmed MitoTracker™ Red CMXRos working solution.

-

Incubate for 15-45 minutes at 37°C, protected from light.

-

Centrifuge the cells to remove the staining solution.

-

Resuspend the cell pellet in pre-warmed medium for analysis.

Fixation and Counterstaining (Optional)

MitoTracker™ Red CMXRos is retained after fixation, allowing for further immunocytochemistry or other staining procedures.

-

After the washing step, add 4% paraformaldehyde (PFA) in PBS to the cells.

-

Incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei with a suitable dye such as Hoechst 33342 or DAPI.

-

Mount the coverslips or prepare the cells for imaging.

Note: Do not fix cells before staining with MitoTracker™, as the dye requires an active mitochondrial membrane potential to accumulate.

Data Acquisition and Analysis

Imaging

-

Fluorescence Microscopy: Use a fluorescence microscope equipped with a filter set appropriate for red fluorescence (Excitation/Emission: ~579/599 nm). Capture images using consistent settings (e.g., exposure time, gain) across all samples.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser and emission filters.

Quantitative Analysis

The fluorescence intensity of MitoTracker™ Red CMXRos is proportional to the mitochondrial membrane potential.

-

Image Analysis (Microscopy):

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the mitochondrial region in a statistically significant number of cells for each condition.

-

To do this, you can define regions of interest (ROIs) around individual cells or mitochondrial networks.

-

Subtract the background fluorescence from your measurements.

-

Normalize the MitoTracker™ fluorescence intensity to a nuclear stain (e.g., Hoechst) to account for variations in cell number.

-

-

Flow Cytometry Analysis:

-

Gate the cell population of interest based on forward and side scatter.

-

Measure the mean fluorescence intensity (MFI) of the MitoTracker™ Red CMXRos signal for each sample.

-

The change in MFI between control and treated samples reflects the change in mitochondrial membrane potential.

-

Controls

-

Negative Control: Unstained cells to determine the level of autofluorescence.

-

Positive Control: Cells treated with a mitochondrial membrane potential uncoupler, such as CCCP or FCCP. This will cause a significant decrease in MitoTracker™ fluorescence and confirms that the dye is responding to changes in ΔΨm.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for your test compound.

Data Presentation

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Control | p-value |

| Untreated Control | 1500 ± 120 | 1.0 | - |

| Vehicle Control (DMSO) | 1480 ± 110 | 0.99 | >0.05 |

| Test Compound (X µM) | 850 ± 95 | 0.57 | <0.01 |

| Positive Control (CCCP) | 300 ± 50 | 0.20 | <0.001 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background or non-specific staining | MitoTracker™ concentration is too high. | Optimize the working concentration; start with a lower concentration (e.g., 50 nM). |

| Incomplete washing. | Ensure thorough washing after the staining incubation. | |

| Weak or no signal | Low mitochondrial membrane potential in cells. | Use a positive control (untreated, healthy cells) to confirm staining procedure. |

| Incorrect filter set for imaging. | Verify that the excitation and emission filters are appropriate for MitoTracker™ Red CMXRos. | |

| Photobleaching. | Minimize exposure to the excitation light. Use an anti-fade mounting medium. | |

| Cell death or altered morphology | Prolonged incubation or high dye concentration. | Reduce the incubation time and/or dye concentration. Image cells soon after staining. |

| Cytotoxicity of the test compound. | Perform a cell viability assay in parallel. | |

| Inconsistent results | Variation in cell density or health. | Ensure consistent cell seeding and culture conditions. |

| Inconsistent incubation times or temperatures. | Standardize all steps of the protocol. |

dot

Caption: Troubleshooting Logic for MitoTracker™ Assay.

References

Application Notes and Protocols for Co-staining with MitoTracker Red FM and Hoechst/DAPI

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the simultaneous visualization of mitochondria and nuclei in live or fixed cells using MitoTracker™ Red FM and a nuclear counterstain, either Hoechst or DAPI. This method is crucial for studies involving mitochondrial dynamics, cell viability, apoptosis, and cellular localization of proteins.

Introduction

MitoTracker™ Red FM is a red-fluorescent dye that stains mitochondria in live cells. Its accumulation is dependent on mitochondrial membrane potential. Hoechst and DAPI are blue-fluorescent dyes that bind to the minor groove of DNA, thereby staining the nucleus. The choice between Hoechst and DAPI typically depends on whether the cells are live or fixed, with Hoechst being preferred for live-cell imaging due to its higher cell permeability and lower toxicity.[1][2][3]

This protocol outlines the steps for successful co-staining, providing recommendations for dye concentrations, incubation times, and imaging conditions.

Data Presentation

A summary of the spectral properties and recommended working concentrations for MitoTracker™ Red FM, Hoechst 33342, and DAPI is provided below for easy comparison.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Optimal for Live Cells | Optimal for Fixed Cells | Recommended Working Concentration (Live Cells) | Recommended Working Concentration (Fixed Cells) |

| MitoTracker™ Red FM | ~581 | ~644 | Yes[4] | No (poor retention)[4] | 25–500 nM | 10-200 nM |

| Hoechst 33342 | ~350 (with DNA) | ~461 (with DNA) | Yes | Yes | 1-5 µg/mL | 0.5-2 µg/mL |

| DAPI | ~359 (with DNA) | ~461 (with DNA) | No (less permeable, more toxic) | Yes | Higher concentrations (e.g., 10 µg/mL) | 1 µg/mL |

Mechanism of Action

The following diagram illustrates the distinct mechanisms by which MitoTracker™ Red FM and Hoechst/DAPI stain their respective cellular compartments.

Caption: Staining mechanisms for MitoTracker Red FM and Hoechst/DAPI.

Experimental Protocols

Protocol 1: Live-Cell Co-Staining with MitoTracker™ Red FM and Hoechst 33342

This protocol is optimized for the simultaneous visualization of mitochondria and nuclei in live cells.

Materials:

-

MitoTracker™ Red FM (prepare a 1 mM stock solution in anhydrous DMSO)

-

Hoechst 33342 (prepare a 1-10 mg/mL stock solution in distilled water or DMSO)

-

Live cells cultured on coverslips or in an imaging dish

-

Pre-warmed (37°C) cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Staining Solution: Dilute the MitoTracker™ Red FM and Hoechst 33342 stock solutions in pre-warmed cell culture medium to the desired final working concentration.

-

MitoTracker™ Red FM: 25–500 nM. A starting concentration of 100-200 nM is recommended.

-

Hoechst 33342: 1–5 µg/mL.

-

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Add the staining solution to the cells.

-

Incubate for 15–45 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Wash:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed, fresh culture medium or PBS.

-

-

Imaging:

-

Add fresh, pre-warmed medium to the cells.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for red and blue fluorescence.

-

Protocol 2: Post-Staining Fixation for Imaging

While MitoTracker™ Red FM is not well-retained after fixation, this protocol can be attempted if fixation is necessary. Note that signal intensity may be reduced.

Materials:

-

Cells stained according to Protocol 1

-

4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C

Procedure:

-

Stain Live Cells: Follow steps 1 and 2 from Protocol 1.

-

Wash: After incubation with the dyes, wash the cells once with pre-warmed, fresh culture medium.

-

Fixation:

-

Remove the wash medium.

-

Add pre-warmed 4% PFA and incubate for 15 minutes at 37°C.

-

-

Final Washes:

-

Remove the PFA solution.

-

Wash the cells two to three times with PBS.

-

-

Mount and Image:

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells. The signal from MitoTracker™ Red FM may be present for up to 24 hours after fixation.

-

Protocol 3: Co-staining of Fixed Cells with MitoTracker™ Red FM and DAPI

This protocol is for staining cells that have been previously fixed. DAPI is preferred for fixed-cell staining. Note that staining mitochondria with MitoTracker™ in fixed cells can result in suboptimal signal-to-noise ratios.

Materials:

-

Fixed cells on coverslips (fixed with 4% PFA)

-

MitoTracker™ Red FM (1 mM stock in DMSO)

-

DAPI (prepare a 1 mg/mL stock solution in distilled water)

-

PBS

Procedure:

-

Prepare Staining Solution: Dilute the MitoTracker™ Red FM and DAPI stock solutions in PBS to the desired final working concentration.

-

MitoTracker™ Red FM: 10–200 nM.

-

DAPI: 1 µg/mL.

-

-

Cell Staining:

-

Add the staining solution to the fixed cells.

-

Incubate for 10–20 minutes at room temperature, protected from light.

-

-

Wash:

-

Remove the staining solution.

-

Wash the cells at least once with PBS.

-

-

Mount and Image:

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

-

Experimental Workflow

The following diagram outlines the general workflow for co-staining live cells.

Caption: General workflow for live-cell co-staining.

References